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Compound of Interest

Compound Name: Tert-butyl 2-iodoacetate

Cat. No.: B041203 Get Quote

An In-Depth Technical Guide to the Spectroscopic Characterization of tert-Butyl 2-Iodoacetate

This guide provides a comprehensive analysis of the spectroscopic data for tert-butyl 2-
iodoacetate (CAS No. 49827-15-8), a crucial alkylating agent in chemical synthesis and drug

development. As a reagent frequently used to introduce a tert-butoxycarbonylmethyl group,

particularly for modifying cysteine residues in proteins, rigorous confirmation of its structure and

purity is paramount. This document offers a detailed interpretation of its Nuclear Magnetic

Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, grounded in established

spectroscopic principles and supported by experimental findings.

Molecular Structure and Spectroscopic Overview
Tert-butyl 2-iodoacetate possesses a simple yet distinct structure comprising a tert-butyl ester

functional group and a primary iodoalkane. This combination gives rise to a unique

spectroscopic fingerprint. The molecule contains four distinct carbon environments and two

primary proton environments, all of which are readily identifiable through NMR spectroscopy.

The presence of the ester carbonyl group is strongly indicated in the IR spectrum, while mass

spectrometry reveals a characteristic fragmentation pattern dominated by the stability of the tert-

butyl cation.

Proton (¹H) NMR Spectroscopy
Proton NMR is a powerful first-pass technique for confirming the identity of tert-butyl 2-
iodoacetate by revealing the number of distinct proton environments, their integration (ratio),
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and their electronic environment.

Analysis and Interpretation
The ¹H NMR spectrum of tert-butyl 2-iodoacetate is remarkably simple, showing only two

signals, both of which are singlets. This is due to the absence of adjacent, non-equivalent

protons, which precludes any spin-spin coupling.

t-Butyl Protons (CH₃)₃C-: The nine protons of the tert-butyl group are chemically equivalent

due to free rotation around the C-C bonds. They appear as a sharp singlet. Its upfield

chemical shift is characteristic of saturated alkyl protons.

Methylene Protons -CH₂I: The two protons of the methylene group are also equivalent. They

are adjacent to two strongly electron-withdrawing groups: the iodine atom and the ester

carbonyl. This dual deshielding effect shifts their signal significantly downfield relative to a

typical alkyl methylene group.[1]

Experimental data reported in the literature confirms this interpretation.[2]

Table 1: ¹H NMR Spectroscopic Data for tert-Butyl 2-Iodoacetate

Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

1.46 Singlet 9H (CH₃)₃C-

3.60 Singlet 2H -CH₂I

Solvent: CDCl₃,

Reference: TMS at

0.00 ppm. Data

sourced from

literature.[2]

graph MolStructure_H {

layout=neato;

node [shape=none, fontsize=12, fontname="Arial", fontcolor="#202124"];

edge [fontsize=10, fontname="Arial"];
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// Nodes for atoms

C1 [label="C", pos="0,0!"];

O1 [label="O", pos="0.8,-0.5!"];

C2 [label="C", pos="1.6,0!"];

O2 [label="O", pos="2.1,0.8!"];

C3 [label="C", pos="-1.2,0.5!"];

I1 [label="I", pos="-2.2,-0.2!"];

// Nodes for t-butyl group

Cq [label="C", pos="1.2,-1.5!"];

CMe1 [label="CH₃", pos="0.4,-2.2!"];

CMe2 [label="CH₃", pos="1.2,-2.5!"];

CMe3 [label="CH₃", pos="2.0,-2.2!"];

// Environment labels

env1 [label="δ = 1.46 ppm (9H)", fontcolor="#34A853", pos="1.2,-3.2!"];

env2 [label="δ = 3.60 ppm (2H)", fontcolor="#EA4335", pos="-1.2,1.2!"];

// Bonds

C1 -- O1;

C1 -- O2 [style=double];

C1 -- C3;

C3 -- I1;

O1 -- Cq;

Cq -- CMe1;

Cq -- CMe2;

Cq -- CMe3;

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 10 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b041203?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


// Invisible edges for labels

edge [style=invis];

Cq -- env1;

C3 -- env2;

}

Caption: ¹H NMR environments in tert-butyl 2-iodoacetate.

Experimental Protocol: ¹H NMR Spectroscopy
Sample Preparation: Dissolve approximately 5-10 mg of tert-butyl 2-iodoacetate in 0.6-0.7

mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an

internal standard.

Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer. Ensure the instrument is

properly shimmed to achieve optimal magnetic field homogeneity.

Acquisition: Acquire the spectrum at room temperature. A standard pulse sequence with 8 to

16 scans is typically sufficient due to the high concentration.

Processing: Apply Fourier transformation to the acquired Free Induction Decay (FID). Phase

the spectrum and calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.

Integrate the signals to determine the relative proton ratios.

Carbon-13 (¹³C) NMR Spectroscopy
Carbon-13 NMR provides complementary information to ¹H NMR, detailing the carbon skeleton

of the molecule. For tert-butyl 2-iodoacetate, four distinct signals are expected in the proton-

decoupled ¹³C NMR spectrum.

Predicted Spectrum and Interpretation
While direct experimental data is not readily available in common databases, the chemical shifts

can be reliably predicted based on established ranges for similar functional groups.[3][4]

Carbonyl Carbon (-C=O): Ester carbonyl carbons are significantly deshielded and typically

appear in the 165-175 ppm range.[3]
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Quaternary Carbon (-C(CH₃)₃): The quaternary carbon of the tert-butyl group, being bonded to

an oxygen atom, is found moderately downfield.

Methyl Carbons (-C(CH₃)₃): The three equivalent methyl carbons of the tert-butyl group

appear in the typical aliphatic region.

Methylene Carbon (-CH₂I): This carbon is subject to two strong, opposing electronic effects.

The adjacent carbonyl group is deshielding, while the "heavy atom effect" of iodine is strongly

shielding. This shielding effect from iodine is dominant, shifting the signal significantly upfield,

often to a chemical shift below 0 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for tert-Butyl 2-Iodoacetate

Predicted Chemical Shift
(δ) ppm

Assignment Rationale

~168 C=O
Typical range for an ester

carbonyl.[3]

~83 C(CH₃)₃
Quaternary carbon attached to

oxygen.

~28 C(CH₃)₃
Equivalent methyl carbons in

an aliphatic environment.

~ -5 CH₂I
Strong shielding from the

heavy iodine atom.

Solvent: CDCl₃, Reference:

CDCl₃ at 77.16 ppm.

Experimental Protocol: ¹³C NMR Spectroscopy
Sample Preparation: Use the same sample prepared for ¹H NMR analysis. A higher

concentration (20-50 mg) may be beneficial to reduce acquisition time.

Instrument Setup: Use a spectrometer operating at a ¹³C frequency of 100 MHz

(corresponding to a 400 MHz ¹H instrument).
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Acquisition: Acquire a proton-decoupled spectrum to ensure each unique carbon appears as a

singlet. A sufficient number of scans (e.g., 512 to 1024) is required to achieve an adequate

signal-to-noise ratio due to the low natural abundance of ¹³C.

Processing: Process the data similarly to the ¹H spectrum. Reference the spectrum to the

solvent peak (CDCl₃ at 77.16 ppm).

Infrared (IR) Spectroscopy
IR spectroscopy is an essential tool for identifying the functional groups present in a molecule.

The spectrum of tert-butyl 2-iodoacetate is dominated by absorptions from the ester group and

C-H bonds.

Analysis of Key Absorption Bands
C=O Stretch: The most prominent feature in the IR spectrum is the intense, sharp absorption

band corresponding to the carbonyl (C=O) stretch of the ester. For aliphatic esters, this peak

is reliably found in the 1735-1750 cm⁻¹ region.[5]

C-O Stretches: Esters exhibit two distinct C-O stretching vibrations: the C-O-C asymmetric

and symmetric stretches. These appear as strong bands in the fingerprint region, typically

between 1000 and 1300 cm⁻¹.[5]

C-H Stretches and Bends: The sp³ C-H stretching vibrations of the methyl and methylene

groups are observed just below 3000 cm⁻¹. C-H bending vibrations for the tert-butyl group will

also be present, often near 1370 cm⁻¹ and 1470 cm⁻¹.

C-I Stretch: The carbon-iodine bond stretch is a low-energy vibration and appears as a weak

band in the far fingerprint region, typically between 500-600 cm⁻¹. Its detection can be difficult

and is often not used for primary identification.

Table 3: Expected IR Absorption Frequencies for tert-Butyl 2-Iodoacetate
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Wavenumber (cm⁻¹) Intensity Vibration Type

2980-2850 Medium-Strong C-H (sp³) Stretch

~1740 Strong, Sharp C=O (Ester) Stretch[5]

~1370 Medium C-H (t-Butyl) Bend

1300-1000 Strong C-O (Ester) Stretches[5]

600-500 Weak C-I Stretch

Experimental Protocol: IR Spectroscopy
Sample Preparation: As tert-butyl 2-iodoacetate is a liquid at room temperature, the simplest

method is to prepare a neat liquid film.

Procedure: Place one drop of the neat liquid between two polished sodium chloride (NaCl) or

potassium bromide (KBr) salt plates.

Acquisition: Place the salt plates in the spectrometer sample holder. Acquire the spectrum,

typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

Processing: Perform a background subtraction using a spectrum of the empty salt plates.

Mass Spectrometry (MS)
Mass spectrometry provides crucial information about the molecular weight and structural

fragments of a molecule. Under electron ionization (EI), tert-butyl 2-iodoacetate is expected to

undergo predictable fragmentation.

Predicted Fragmentation Pattern
The molecular ion ([C₆H₁₁IO₂]⁺˙) is expected at an m/z of 242. However, for aliphatic esters, this

peak may be weak or absent.[6] The fragmentation is dominated by pathways that lead to stable

carbocations.

Formation of the tert-Butyl Cation: The most characteristic fragmentation pathway for tert-butyl

esters is the cleavage of the C-O bond to form the highly stable tert-butyl cation ((CH₃)₃C⁺) at
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m/z 57. This is often the base peak in the spectrum.[7]

Alpha-Cleavage: Cleavage of the C-C bond alpha to the carbonyl group can result in the loss

of the iodo-methyl radical (•CH₂I) to form a tert-butoxycarbonyl cation at m/z 115.

Loss of Isobutylene: A common rearrangement for tert-butyl esters involves the transfer of a

hydrogen and elimination of a neutral isobutylene molecule ((CH₃)₂C=CH₂). This would result

in a fragment corresponding to protonated iodoacetic acid at m/z 187.

[M]⁺˙
m/z = 242

[(CH₃)₃C]⁺
m/z = 57

(Base Peak)- •OCH₂COI

[(CH₃)₃COCO]⁺
m/z = 115

- •CH₂I

[ICH₂COOH₂]⁺
m/z = 187

- C₄H₈ (rearrangement)

Click to download full resolution via product page

Caption: Predicted EI-MS fragmentation of tert-butyl 2-iodoacetate.

Table 4: Predicted Major Ions in the EI Mass Spectrum

m/z Proposed Fragment Ion Significance

242 [C₆H₁₁IO₂]⁺˙ Molecular Ion (may be weak)

187 [ICH₂COOH₂]⁺ Loss of neutral isobutylene

115 [(CH₃)₃COCO]⁺ Alpha-cleavage

57 [(CH₃)₃C]⁺
tert-Butyl cation, likely base

peak

Experimental Protocol: EI-MS
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Sample Introduction: Introduce a dilute solution of the compound (e.g., in methanol or

dichloromethane) via a direct insertion probe or a GC inlet.

Ionization: Use a standard electron ionization (EI) source operating at 70 eV.

Analysis: Analyze the resulting ions using a quadrupole, time-of-flight (TOF), or magnetic

sector mass analyzer.

Detection: Scan a mass range from m/z 40 to 300 to detect the molecular ion and key

fragments.

Summary
The structural identity and integrity of tert-butyl 2-iodoacetate can be unequivocally confirmed

through a combination of spectroscopic techniques. The key identifying features are:

¹H NMR: Two singlets at approximately 3.60 ppm (2H) and 1.46 ppm (9H).

¹³C NMR: Four distinct signals, most notably the carbonyl carbon (168 ppm) and the highly

shielded iodomethylene carbon ( -5 ppm).

IR: A strong, sharp ester carbonyl (C=O) absorption near 1740 cm⁻¹.

MS: A characteristic fragmentation pattern featuring a base peak at m/z 57, corresponding to

the tert-butyl cation.

This comprehensive spectroscopic profile serves as a reliable reference for researchers and

quality control professionals working with this important synthetic reagent.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate

protocols, we make no warranties, express or implied, regarding the fitness of this product for

every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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